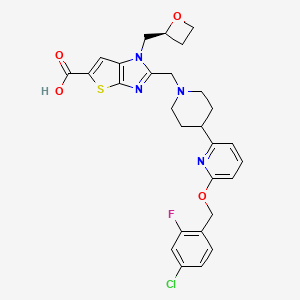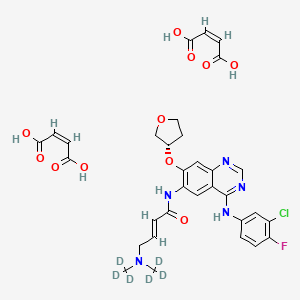
Afatinib-d6 (dimaleate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Afatinib-d6 (dimaleate) is a deuterated form of afatinib, a potent and selective irreversible inhibitor of the ErbB family of tyrosine kinases. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. The deuterated form, Afatinib-d6, is used in scientific research to study the pharmacokinetics and metabolism of afatinib.
準備方法
Synthetic Routes and Reaction Conditions
Afatinib-d6 (dimaleate) is synthesized through a multi-step process starting from 4-fluoro-2-aminobenzoic acid. The synthesis involves several key reactions including cyclization, nitration, substitution, reduction, condensation, and salification . The process is optimized to ensure high yield and purity, with a total yield of approximately 41.60% and a related substance content of 99.48% .
Industrial Production Methods
The industrial production of afatinib dimaleate involves a controlled, efficient, and robust three-stage manufacturing process. This process includes nitro-reduction, amidation, and salification reactions . The optimized route has been demonstrated on a 300 g scale, achieving an overall isolated yield of 84% for afatinib free base .
化学反応の分析
Types of Reactions
Afatinib-d6 (dimaleate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis of afatinib dimaleate include:
Nitro-reduction: Uses reducing agents such as hydrogen gas in the presence of a catalyst.
Amidation: Involves the reaction of an amine with a carboxylic acid derivative.
Salification: Involves the reaction of a base with an acid to form a salt.
Major Products Formed
The major products formed from these reactions include the intermediate compounds leading to the final product, afatinib dimaleate. These intermediates are characterized and confirmed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy .
科学的研究の応用
Afatinib-d6 (dimaleate) has a wide range of scientific research applications, including:
Chemistry: Used to study the pharmacokinetics and metabolism of afatinib.
Biology: Investigates the biological effects of afatinib on cancer cells.
Medicine: Explores the therapeutic potential of afatinib in treating various cancers.
Industry: Used in the development and optimization of industrial production methods for afatinib
作用機序
Afatinib-d6 (dimaleate) exerts its effects by covalently binding to the kinase domains of EGFR, HER2, and HER4, resulting in irreversible inhibition of tyrosine kinase autophosphorylation . This leads to the downregulation of ErbB signaling pathways, which are crucial for the growth and proliferation of cancer cells .
類似化合物との比較
Afatinib-d6 (dimaleate) is compared with other similar compounds such as:
Erlotinib: Another EGFR inhibitor used in the treatment of NSCLC.
Gefitinib: An EGFR inhibitor with a similar mechanism of action.
Osimertinib: A third-generation EGFR inhibitor that targets specific mutations resistant to first-generation inhibitors.
Afatinib-d6 (dimaleate) is unique due to its irreversible binding to multiple ErbB family members, providing a broader spectrum of activity compared to other EGFR inhibitors .
特性
分子式 |
C32H33ClFN5O11 |
|---|---|
分子量 |
724.1 g/mol |
IUPAC名 |
(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C24H25ClFN5O3.2C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;2*5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)/b4-3+;2*2-1-/t16-;;/m0../s1/i1D3,2D3;; |
InChIキー |
USNRYVNRPYXCSP-PELYZBGRSA-N |
異性体SMILES |
[2H]C(N(C([2H])([2H])[2H])C/C=C/C(=O)NC1=C(C=C2N=CN=C(C2=C1)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4COCC4)([2H])[2H].C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


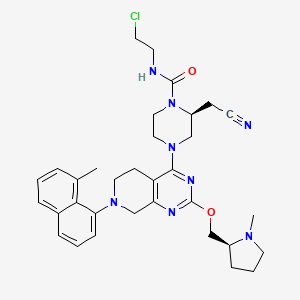
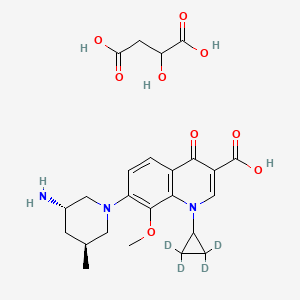
![(Z)-N-[2-[[2-[[(2S)-1-[[1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B12424057.png)
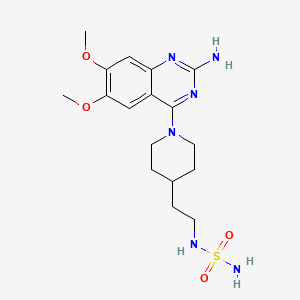
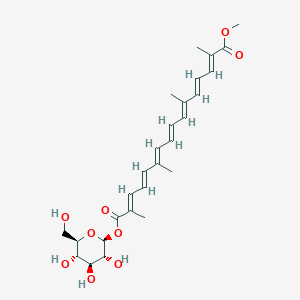
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)
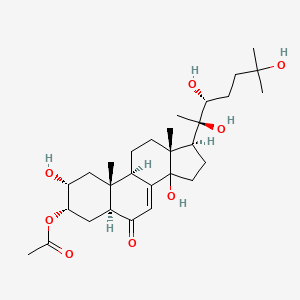
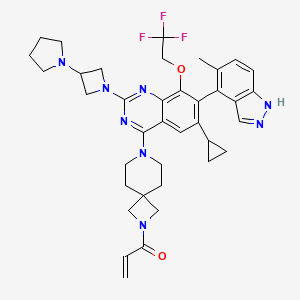
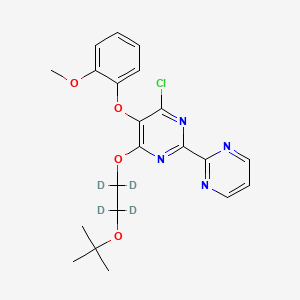

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12424108.png)
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)
